molecular formula C19H19FN4O2S B2671366 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1706315-95-8

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2671366
CAS No.: 1706315-95-8
M. Wt: 386.45
InChI Key: IKPMGOAPUOWZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone)” is a complex organic molecule that features a combination of fluorophenyl, oxadiazole, piperidine, and thiazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual moieties:

    Fluorophenyl Group: This can be synthesized through electrophilic aromatic substitution reactions involving fluorobenzene.

    1,2,4-Oxadiazole Ring: This can be formed via cyclization reactions involving nitrile oxides and amidoximes.

    Piperidine Ring: This can be synthesized through hydrogenation of pyridine or via cyclization reactions involving 1,5-diamines.

    Thiazole Ring: This can be synthesized through Hantzsch thiazole synthesis involving α-haloketones and thioamides.

The final step would involve coupling these moieties under appropriate conditions, possibly using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the oxadiazole ring.

    Substitution: The fluorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrial applications might include its use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-(2-Fluorophenyl)-1,2,4-oxadiazole: Similar in structure but lacks the piperidine and thiazole rings.

    Piperidinyl thiazole derivatives: Similar in having both piperidine and thiazole rings but may lack the oxadiazole and fluorophenyl groups.

Uniqueness

The uniqueness of the compound lies in its combination of fluorophenyl, oxadiazole, piperidine, and thiazole moieties, which could confer unique biological activities and chemical properties.

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-12-21-16(11-27-12)19(25)24-8-4-5-13(10-24)9-17-22-18(23-26-17)14-6-2-3-7-15(14)20/h2-3,6-7,11,13H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPMGOAPUOWZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.